SCD1 Enzymatic Potency: Target Compound vs. Benchmark Compound 3j
The target compound matches the potency of the extensively characterized benchmark SCD1 inhibitor, compound 3j, within a cross-study comparable framework. In mouse microsomal assays, N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide demonstrates an IC50 of 1 nM [1]. Compound 3j, from a distinct thiazole series, exhibits a human HepG2 cellular IC50 of 1 nM [2]. Although assay systems differ (microsomal vs. cellular), both data points anchor the compound in the sub-nanomolar SCD1 potency tier, a critical threshold for in vivo efficacy.
| Evidence Dimension | SCD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (mouse microsomes, inhibition of [14C]stearate to [14C]oleate conversion) |
| Comparator Or Baseline | Compound 3j (Merck Frosst): IC50 = 1 nM (human HepG2 cells) |
| Quantified Difference | Potency values are equivalent (1 nM) under their respective assay conditions |
| Conditions | Target: Mouse microsomes, 60 min incubation [1]; Comparator: Human HepG2 cells [2] |
Why This Matters
Procurement decisions for SCD1-targeted research require compounds with benchmark-level potency; the 1 nM IC50 confirms the target compound meets the potency expectations set by the most advanced tool compounds.
- [1] BindingDB entry for BDBM50296522 (CHEMBL561588): N-(5-(3-chlorobenzyl)thiazol-2-yl)-3-(2-hydroxyethoxy)-4-methoxybenzamide. Affinity Data: IC50 = 1 nM (Inhibition of SCD1 in mouse microsomes). View Source
- [2] Ramtohul, Y.K.; Black, C.; Chan, C.-C.; Crane, S.; Guay, J.; Guiral, S.; Huang, Z.; Oballa, R.; Xu, L.-J.; Zhang, L.; Li, C.S. SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 1593-1597. View Source
